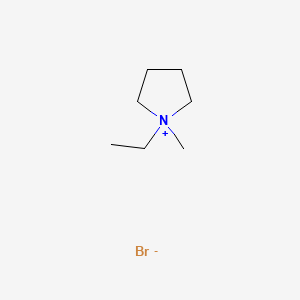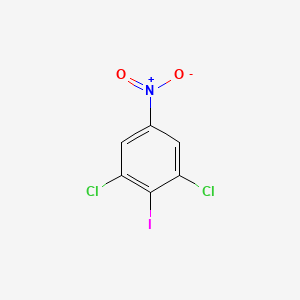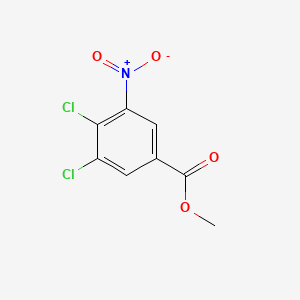
1-Chloro-2,5-difluorobenzène
Vue d'ensemble
Description
1-Chloro-2,5-difluorobenzene is an organic compound with the molecular formula C6H3ClF2 and a molecular weight of 148.538 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Applications De Recherche Scientifique
1-Chloro-2,5-difluorobenzene is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Electrochemical Fluorination: It is used for the synthesis of fluorocyclohexadienes by electrochemical fluorination.
Mécanisme D'action
Target of Action
1-Chloro-2,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 . It is primarily used in the synthesis of other chemical compounds, particularly fluorocyclohexadienes , through electrochemical fluorination . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
The mode of action of 1-Chloro-2,5-difluorobenzene is based on its reactivity as an electrophile in chemical reactions. In the synthesis of fluorocyclohexadienes, it likely undergoes electrophilic aromatic substitution , a common reaction mechanism for halogenated aromatic compounds . In this process, the compound forms a sigma-bond with the benzene ring of another molecule, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Its primary use is in the laboratory for the synthesis of other compounds .
Result of Action
The primary result of the action of 1-Chloro-2,5-difluorobenzene is the synthesis of other chemical compounds, such as fluorocyclohexadienes . These compounds may have various uses in industry or research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex , followed by the thermal decomposition of the resulting diazonium salt . Another method includes the electrophilic aromatic substitution of benzene derivatives .
Industrial Production Methods: Industrial production of 1-Chloro-2,5-difluorobenzene typically involves large-scale electrophilic aromatic substitution reactions, where benzene derivatives are treated with appropriate halogenating agents under controlled conditions to achieve the desired substitution pattern .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as or in the presence of a like or .
Nucleophilic Aromatic Substitution: Reagents such as or under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include various halogenated benzene derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-3,4-difluorobenzene
- 1-Chloro-3,5-difluorobenzene
Comparison: 1-Chloro-2,5-difluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions .
Propriétés
IUPAC Name |
2-chloro-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCKSJOUZQHFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178341 | |
| Record name | 1-Chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-91-1 | |
| Record name | 1-Chloro-2,5-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2367-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the formation of 1-chloro-2,5-difluorobenzene when synthesizing it from chloropolyfluorobenzene precursors?
A1: The research by [] demonstrates that the solvent plays a crucial role in the reaction pathway. While using diethyl ether as a solvent primarily leads to the formation of p-chlorotetrafluorobenzene from chloropentafluorobenzene, switching to tetrahydrofuran (THF) facilitates further reactions. In THF, p-chlorotetrafluorobenzene reacts with LiAlH4 to yield a mixture of trifluorobenzene derivatives, which then further react to form 1-chloro-2,5-difluorobenzene as a major product. This highlights how solvent choice can dictate the extent of fluorine substitution and guide the reaction towards specific difluorobenzene derivatives.
Q2: The research mentions the formation of fluorocarbon-aluminum compounds like LiAl(C6F2H2Cl)H2F. How are these compounds characterized in the study, and what is their significance in the synthesis of 1-chloro-2,5-difluorobenzene?
A2: Although not isolated from the reaction mixture, the fluorocarbon-aluminum compounds are identified and characterized through a combination of techniques []. Firstly, the products formed after hydrolysis of the reaction mixture are quantitatively analyzed, providing insights into the composition of these intermediate compounds. Secondly, 1H and 19F NMR spectroscopy is employed to analyze the reaction mixture directly, offering structural information about the fluorocarbon-aluminum species present. These compounds are significant because they are proposed intermediates in the reaction pathway leading to 1-chloro-2,5-difluorobenzene. Their hydrolysis ultimately yields the desired difluorobenzene product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)




![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)

